Fluoromethyl-N,N-diethyltamoxifen
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Overview
Description
Fluoromethyl-N,N-diethyltamoxifen is a fluorinated derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is characterized by the presence of a fluoromethyl group attached to the tamoxifen structure, which enhances its binding affinity and specificity towards estrogen receptors . The molecular formula of this compound is C29H34FNO, and it has a molecular weight of 430.5873 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoromethyl-N,N-diethyltamoxifen involves the fluorination of tamoxifen analogues. The reaction typically involves the use of fluoroiodomethane and visible light-mediated radical fluoromethylation . The process is facilitated by tris(trimethylsilyl)silane, which acts as both a hydrogen- and halogen atom transfer reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluoromethyl-N,N-diethyltamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and oxides, which can be further utilized in different applications .
Scientific Research Applications
Fluoromethyl-N,N-diethyltamoxifen has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound is employed in studies involving estrogen receptor binding and activity.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Fluoromethyl-N,N-diethyltamoxifen exerts its effects by binding to estrogen receptors in the body. The fluoromethyl group enhances its binding affinity, making it more effective in modulating estrogen receptor activity . The compound interacts with the estrogen receptor’s ligand-binding domain, leading to conformational changes that affect gene transcription and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used as a SERM in breast cancer treatment.
Fluorotamoxifen: Another fluorinated derivative with similar binding properties.
Iodomethyl-N,N-diethyltamoxifen: An iodinated analogue with high receptor affinity.
Uniqueness
Fluoromethyl-N,N-diethyltamoxifen is unique due to its enhanced binding affinity and specificity towards estrogen receptors, making it a valuable tool in both research and clinical applications .
Properties
CAS No. |
133157-88-7 |
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Molecular Formula |
C29H34FNO |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(Z)-5-fluoro-1,2-diphenylpent-1-enyl]phenoxy]ethanamine |
InChI |
InChI=1S/C29H34FNO/c1-3-31(4-2)22-23-32-27-19-17-26(18-20-27)29(25-14-9-6-10-15-25)28(16-11-21-30)24-12-7-5-8-13-24/h5-10,12-15,17-20H,3-4,11,16,21-23H2,1-2H3/b29-28- |
InChI Key |
OQKDZUODTBKRRW-ZIADKAODSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/CCCF)\C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(CCCF)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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